2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
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Overview
Description
The compound “2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” is a chemical with the CAS Number: 478029-75-3 . It has a molecular weight of 312.39 and its IUPAC name is 2-[(4-methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O2S/c1-12-17(19-10-4-3-5-16(19)18-12)15(20)11-22-14-8-6-13(21-2)7-9-14/h3-10H,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.23±0.1 g/cm3 and a predicted pKa of 4.89±0.10 .Scientific Research Applications
Anti-Ulcer Activity
- A benzimidazole derivative synthesized using a similar compound was tested for anti-ulcer activity, showing potential medicinal applications in this area (Madala, 2017).
Synthesis and Characterization
- Novel derivatives containing thioether and aryl moieties were synthesized, indicating a broad range of chemical applications (Li et al., 2012).
- A heterocyclic compound with a similar structure was synthesized and characterized, showing its potential for diverse applications in material science (Shruthi et al., 2019).
Antituberculosis Properties
- Derivatives of this compound were synthesized and showed significant in vitro antituberculosis activity, highlighting its potential for medicinal applications in this field (Chitra et al., 2011).
Crystal Structure Analysis
- The crystal structure of a closely related compound was studied, contributing to the understanding of its chemical properties (Bisseyou et al., 2007).
Antimicrobial Activities
- New derivatives synthesized from this compound were tested for antimicrobial activities, indicating its potential use in combating microbial infections (Pérez‐Villanueva et al., 2013).
Optical Properties
- A study on the optical properties of similar compounds revealed potential applications in material science and luminescence (Volpi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-17(19-10-4-3-5-16(19)18-12)15(20)11-22-14-8-6-13(21-2)7-9-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCGQXHHUGTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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